N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-(4-Ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide featuring a 2-oxoacetamide backbone substituted with a 4-ethoxyphenyl and ethyl group at the N-position (Figure 1). The indole moiety is a privileged scaffold in medicinal chemistry, known for its interactions with biological targets such as tubulin, caspases, and receptors implicated in cancer and inflammation .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22(14-9-11-15(12-10-14)25-4-2)20(24)19(23)17-13-21-18-8-6-5-7-16(17)18/h5-13,21H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZRBPCWJMPGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acylation: The indole derivative is then acylated using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to introduce the oxoacetamide group.
N-Alkylation: The final step involves the N-alkylation of the acylated indole derivative with 4-ethoxyphenyl and ethyl groups under basic conditions, using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or ethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms involving indole derivatives.
Chemical Biology: The compound serves as a probe to investigate the interactions of indole derivatives with biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Selected Analogs
*Estimated based on structural analogs.
Key Observations:
- Adamantane Derivatives : Compounds like 5r exhibit potent activity against HepG2 cells (IC₅₀ = 10.56 µM) via caspase-8/3 activation but may suffer from high molecular weight and solubility limitations .
- Chlorobenzyl/Pyridine Derivatives : D-24851 shows sub-micromolar IC₅₀ values by targeting tubulin, with efficacy against multidrug-resistant tumors .
Mechanism of Action
- Caspase-Dependent Apoptosis : Adamantane analogs (e.g., 5r) induce PARP cleavage and caspase-8/3 activation, suggesting extrinsic apoptotic pathway engagement .
- Microtubule Inhibition : D-24851 and related compounds disrupt tubulin dynamics, blocking cell cycle progression at G2/M phase .
- Receptor Binding : Glyoxylamides with aryl substitutions (e.g., 2e) show affinity for MDM2 and PBR proteins, critical in p53-mediated apoptosis .
Structure-Activity Relationships (SAR)
- N-Substituents : Bulky groups (e.g., adamantane) enhance target binding but may reduce solubility. Ethyl and ethoxyphenyl groups balance lipophilicity and steric effects.
- Indole Modifications : Substitutions at the indole 1-position (e.g., benzyl groups) improve potency against specific cancer cell lines .
Biological Activity
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole derivative class, which is known for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20N2O3 |
| CAS Number | 852368-27-5 |
| InChI Key | FTZRBPCWJMPGEA-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Indole Derivative : The indole ring is synthesized using methods like Fischer indole synthesis.
- Acylation : The indole derivative is acylated with acetic anhydride or acetyl chloride.
- N-Alkylation : The final step involves N-alkylation with 4-ethoxyphenyl and ethyl groups under basic conditions using reagents like sodium hydride or potassium carbonate.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.9 |
These results indicate that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo models showed that it significantly reduced inflammation markers in induced arthritis models, with a notable decrease in cytokines such as TNF-alpha and IL-6.
Study on Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound in a mouse xenograft model of head and neck cancer. The compound demonstrated a tumor growth inhibition rate of approximately 65% compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
